molecular formula C11H14N2O4S B11848193 1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine CAS No. 648894-19-3

1-(4-Nitrobenzene-1-sulfonyl)-2-(propan-2-yl)aziridine

Cat. No.: B11848193
CAS No.: 648894-19-3
M. Wt: 270.31 g/mol
InChI Key: WZVIVJNRGNJNIX-UHFFFAOYSA-N
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Description

2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is a compound belonging to the class of aziridines, which are three-membered nitrogen-containing heterocycles. Aziridines are known for their high ring strain, making them highly reactive intermediates in organic synthesis. The presence of the 4-nitrophenylsulfonyl group enhances the reactivity and stability of the aziridine ring, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine typically involves the nucleophilic ring-opening of epoxides followed by cyclization. One common method includes the reaction of 2-benzyloxirane with a primary sulfonamide, such as 4-nitrophenylsulfonamide, under basic conditions . The reaction proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the aziridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Purification is typically carried out using column chromatography, and the optical purity is retained in the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

Major Products Formed:

    Amines: Formed from nucleophilic ring-opening with amines

    Thioethers: Formed from nucleophilic ring-opening with thiols

    Ethers: Formed from nucleophilic ring-opening with alcohols

    Sulfonic Acids: Formed from oxidation of the sulfonyl group

Comparison with Similar Compounds

Uniqueness: 2-Isopropyl-1-((4-nitrophenyl)sulfonyl)aziridine is unique due to the presence of the 4-nitrophenylsulfonyl group, which enhances its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, particularly in the synthesis of complex molecules and drug delivery systems .

Properties

CAS No.

648894-19-3

Molecular Formula

C11H14N2O4S

Molecular Weight

270.31 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-2-propan-2-ylaziridine

InChI

InChI=1S/C11H14N2O4S/c1-8(2)11-7-12(11)18(16,17)10-5-3-9(4-6-10)13(14)15/h3-6,8,11H,7H2,1-2H3

InChI Key

WZVIVJNRGNJNIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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